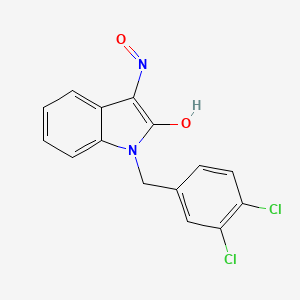

![molecular formula C18H19N3O3S2 B2616194 2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(3-苯基丙基)乙酰胺 CAS No. 899976-86-4](/img/structure/B2616194.png)

2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(3-苯基丙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

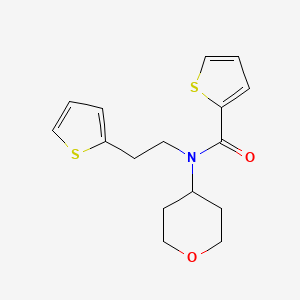

“2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide” is a compound that is also known as a CSE inhibitor or ERK activator. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. One method involves the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . Another novel method involves a Curtius rearrangement followed by an intramolecular cyclization . This method is distinguished by its originality, simplicity in use, and the availability of starting materials and reagents at a low cost .Molecular Structure Analysis

The molecular formula of this compound is C18H19N3O3S2 and it has a molecular weight of 389.49.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives include reactions with anilines, chlorosulfonyl isocyanate, and cyclization of the N-chlorosulfonyl ureas . A Curtius rearrangement followed by an intramolecular cyclization is also involved .科学研究应用

抗肿瘤活性评估

研究重点在于合成苯并噻唑衍生物,包括具有苯并噻二嗪结构的衍生物,以探索其潜在的抗肿瘤活性。例如,Yurttaş、Tay 和 Demirayak (2015) 进行的一项研究合成了 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,并评估了它们对各种人肿瘤细胞系的体外抗肿瘤活性。这一探索强调了苯并噻二嗪衍生物在开发潜在抗癌剂中的作用 (Yurttaş, Tay, & Demirayak, 2015)。

抗氧化研究

另一个研究维度探索了苯并噻二嗪衍生物的抗氧化能力。Ahmad 等人 (2012) 合成了 N-取代的苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻二嗪-2(4H)-基)乙酰胺,揭示了它们清除自由基的潜力,并提出了开发具有抗氧化特性的生物活性化合物的模板 (Ahmad et al., 2012)。

抗惊厥评估

苯并噻二嗪衍生物的抗惊厥活性也已得到检验。Nath 等人 (2021) 合成了功能化芳基氧二唑胺和苯并噻唑乙酰胺的吲哚啉衍生物,在动物模型中表现出显着的抗惊厥活性。这项研究突出了苯并噻二嗪衍生物在开发抗惊厥药物中的潜力 (Nath et al., 2021)。

杀虫剂评估

Fadda 等人 (2017) 对噻二唑衍生物对棉铃虫的杀虫特性的研究表明苯并噻二嗪相关化合物在农业中作为害虫控制剂的潜在应用 (Fadda et al., 2017)。

抗菌活性

关于苯并噻二嗪衍生物的抗菌特性的研究,例如 Juddhawala、Parekh 和 Rawal (2011) 的工作,合成了对各种细菌菌株表现出活性的化合物。这表明这些衍生物在开发新的抗菌剂中发挥作用 (Juddhawala, Parekh, & Rawal, 2011)。

未来方向

The future directions for the research and development of “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. The advent of computerized molecular graphics may boost the study of structural-activity relationships .

作用机制

Target of Action

The primary targets of the compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide are KATP channels . These channels play a crucial role in regulating insulin release from pancreatic B cells .

Mode of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which in turn influences the release of insulin .

Biochemical Pathways

The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide affects the insulin signaling pathway . The opening of these channels decreases the cellular membrane potential, which inhibits the release of insulin . This can have downstream effects on glucose metabolism.

Result of Action

The molecular and cellular effects of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide’s action primarily involve the regulation of insulin release . By activating KATP channels, this compound can inhibit insulin release, potentially impacting glucose homeostasis .

属性

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-17(19-12-6-9-14-7-2-1-3-8-14)13-25-18-20-15-10-4-5-11-16(15)26(23,24)21-18/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLKBRCXOZCFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2616115.png)

![5-methyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)

![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)

![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)

![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)